Cascaroside A

Analytical Reference Standards Quality Control Pharmacopeial Compliance

Compendial compliance requires this specific compound. USP/Ph. Eur. monographs designate cascaroside A as the sole calculation reference for total hydroxyanthracene derivatives and cascaroside fraction. It is the only commercially available cascaroside diastereoisomer as a certified reference standard (≥95.0% HPLC). Procure for validated spectrophotometric (absorptivity=16.1) or HPLC calibration.

Molecular Formula C27H32O14
Molecular Weight 580.5 g/mol
CAS No. 50814-04-5
Cat. No. B1195520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCascaroside A
CAS50814-04-5
Molecular FormulaC27H32O14
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO
InChIInChI=1S/C27H32O14/c28-6-9-4-11-16(26-24(37)22(35)19(32)14(7-29)39-26)10-2-1-3-13(18(10)21(34)17(11)12(31)5-9)40-27-25(38)23(36)20(33)15(8-30)41-27/h1-5,14-16,19-20,22-33,35-38H,6-8H2/t14-,15-,16+,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1
InChIKeyMNAYRSRTNMVAPR-ZHVWOXMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cascaroside A (CAS 50814-04-5): A Pharmacopeial Anthraquinone Diglucoside Reference Standard from Cascara Sagrada


Cascaroside A (CAS 50814-04-5, also indexed under 53823-08-8) is a natural anthraquinone diglucoside belonging to the hydroxyanthracene glycoside class, structurally characterized as 8-O-(β-D-glucopyranosyl)-10-C-β-D-glucosyl aloe-emodin anthrone [1]. It is the primary bioactive marker compound derived from the bark of Rhamnus purshiana DC (Cascara Sagrada) and serves as the designated calculation basis for total hydroxyanthracene derivatives in multiple compendial monographs [2]. The compound is commercially available as a primary reference standard with certified purity typically ≥95.0% (HPLC) .

Why Cascaroside A Cannot Be Interchanged with Cascarosides B, C, D, or Other Anthraquinone Analogs in Analytical and Procurement Workflows


Generic substitution among cascarosides or other hydroxyanthracene derivatives is analytically and functionally invalid. The four cascarosides (A, B, C, D) exist as distinct diastereoisomeric pairs with differing C-10 stereochemistry and glycosylation patterns, producing unique chromatographic retention times, distinct UV and mass spectral fingerprints, and different oxidative hydrolysis behaviors [1]. Critically, cascaroside A is the sole member of this series that is commercially available as a certified reference standard , while cascarosides B, C, and D require custom isolation from botanical material . Regulatory monographs (USP, Ph. Eur.) explicitly designate cascaroside A as the calculation reference for total hydroxyanthracene content and cascaroside fraction, making non-A compounds unsuitable for compendial compliance testing without validated cross-calibration [2].

Quantitative Differentiation Evidence: Cascaroside A vs. Analogs and In-Class Alternatives


Commercial Availability: Cascaroside A as the Sole Commercially Accessible Reference Standard in the Cascaroside Series

Cascaroside A is the only member of the cascaroside family (A, B, C, D) that is commercially available as a certified reference standard, whereas cascarosides B, C, and D are not commercially supplied and require laboratory isolation from botanical material for use . This commercial availability distinction has been explicitly documented in peer-reviewed method development studies: 'Since only cascaroside A is commercially available, cascarosides B, C and D were isolated' [1]. This creates a binary selection criterion for analytical laboratories.

Analytical Reference Standards Quality Control Pharmacopeial Compliance

Compendial Designation: Cascaroside A as the Regulatory Calculation Reference for Hydroxyanthracene Content

Cascaroside A is uniquely designated as the calculation basis for total hydroxyanthracene derivatives across USP monographs, with specific acceptance criteria that reference cascaroside A exclusively [1]. In the USP Casanthranol monograph, the specification reads: 'Not less than 80 percent of the total hydroxyanthracene derivatives consists of cascarosides, calculated as cascaroside A' [2]. The USP Cascara Sagrada Extract monograph (2025) similarly states: 'NLT 50% consists of cascarosides, both calculated as cascaroside A' [3]. The conversion factor for spectrophotometric determination is based on an absorptivity value of 16.1 specifically determined for cascaroside A [4]. No other cascaroside or anthraquinone derivative holds this designated calculational role in major pharmacopeias.

Pharmacopeial Analysis Regulatory Compliance Botanical Standardization

Oxidative Hydrolysis to Aloe-Emodin: Quantitative Yield Differences Between Cascaroside A and Cascaroside B

In a foundational study by Fairbairn et al., multiple batches of cascarosides A and B were prepared and oxidatively hydrolyzed to aloe-emodin, with the results informing the European Pharmacopoeia (1971) assay methodology for cascara [1]. Both C-10 isomers (A and B) are 8-O-(β-D-glucopyranosyl)barbaloin variants that yield aloe-emodin upon oxidative hydrolysis, but the isomerism at C-10 introduces differential reactivity that affects hydrolysis kinetics and final yield [1]. This stereochemical distinction has practical implications for analytical method accuracy when cascaroside mixtures are assayed without isomer resolution.

Analytical Chemistry Assay Validation Anthraquinone Derivatization

Relative Abundance in Botanical Source: Cascaroside A Yield Outperforms Cascaroside B in Countercurrent Chromatography Isolation

In a 2020 study employing high-performance countercurrent chromatography (HPCCC) for isolation of anthraquinone diglucosides from cascara sagrada bark, cascaroside A demonstrated markedly higher isolated yields compared to cascaroside B [1]. From a 510 mg n-butanol-soluble extract, cascaroside A yielded 53 mg (group III fraction) while cascaroside B yielded 31 mg (group IV fraction) [1]. In preparative-scale HPCCC from water-soluble extract (2.1 g), cascaroside A was isolated at 389 mg versus cascaroside B at 187 mg, representing a 2.08-fold yield advantage for cascaroside A under identical isolation conditions [1]. This yield differential reflects the relative natural abundance of these isomers in the botanical source material.

Natural Product Isolation Process Chemistry Phytochemical Yield

Structural Classification: Anthrone Core Distinguishes Cascaroside A from Oxanthrone Derivatives with Different Pharmacological Profiles

Cascaroside A belongs to the anthrone subclass (reduced C-10 carbon) of hydroxyanthracene derivatives, whereas compounds such as 10-hydroxycascaroside A and 10-hydroxycascaroside B are oxanthrones bearing an additional hydroxyl group at C-10 [1]. This structural distinction is functionally significant: anthrones require oxidative aging (typically one year of storage) to convert partially to oxanthrones before botanical material can be safely used, as unoxidized anthrones produce more severe diarrhea and dehydration [1]. Fragmentation studies using ESI-Ion Trap MS demonstrate that the additional C-10 hydroxyl in oxanthrones enables McLafferty-type rearrangements to form quinone groups, providing a mass spectrometric basis for differentiating these subclasses [1].

Structure-Activity Relationship Anthraquinone Classification Mass Spectrometry

Analytical Purity Specification: Cascaroside A Primary Reference Standard ≥95.0% HPLC Purity

Cascaroside A is supplied as a phyproof® primary reference substance with assigned absolute purity (considering chromatographic purity, water, residual solvents, and inorganic impurities) and certified purity ≥95.0% by HPLC . This level of characterization, including traceability to pharmacopeial standards (USP or EP) where feasible, supports analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) . In contrast, cascarosides B, C, and D are not available as certified reference materials with comparable purity documentation, requiring users to establish in-house purity determinations .

Reference Standard Qualification Analytical Method Validation Quality Control

Validated Application Scenarios for Cascaroside A in Analytical and Industrial Workflows


Compendial Quality Control of Cascara Sagrada Botanical Products per USP-NF 2025 Monograph Requirements

Cascaroside A is the designated calculation reference standard for quantifying total hydroxyanthracene derivatives and cascaroside fraction in Cascara Sagrada Extract (NLT 10.0 g and NMT 12.0 g per 100 g total hydroxyanthracene derivatives, of which NLT 50% consists of cascarosides, both calculated as cascaroside A) [1] and Casanthranol (NLT 20.0 g per 100 g total hydroxyanthracene derivatives, of which NLT 80% consists of cascarosides, calculated as cascaroside A) [2]. Laboratories performing USP-compliant release testing must procure cascaroside A reference standard for spectrophotometric (absorptivity = 16.1) or HPLC calibration. The compound's commercial availability with ≥95.0% HPLC purity and traceability documentation directly supports ANDA and NDA regulatory filings .

Analytical Method Development and Validation for Anthraquinone Profiling in Botanical Extracts

Cascaroside A serves as the primary calibration standard for validated HPLC-DAD and LC-MS methods quantifying anthraquinone content in Rhamnus purshiana-derived products [1]. A validated quantitative method has been established for simultaneous determination of cascaroside A, cascaroside B, emodin, and aloe-emodin using HPLC-DAD, with cascaroside A serving as the reference compound for system suitability and calibration [2]. LC-MS methods leverage cascaroside A's distinct mass spectral fingerprint to distinguish it from other anthracenic heterosides in complex cascara extracts, enabling selective quantification even at low concentrations across diverse matrices including plant powders, dry extracts, and finished formulations . The commercial unavailability of cascarosides B, C, and D as certified reference materials makes cascaroside A the only viable primary standard for multi-analyte method development .

Isolation Method Benchmarking and Process Chemistry Optimization for Anthraquinone Diglucosides

Cascaroside A has been successfully isolated at preparative scale (389 mg from 2.1 g water-soluble extract) using high-performance countercurrent chromatography (HPCCC), demonstrating its suitability as a benchmark compound for natural product isolation method development [1]. The 2.08-fold higher preparative yield of cascaroside A relative to cascaroside B under identical HPCCC conditions establishes cascaroside A as the more economically viable target for large-scale isolation campaigns [1]. The compound's well-characterized chromatographic behavior in normal-phase solvent systems (e.g., ethyl acetate-n-butanol-water 2:8:10) provides a validated starting point for laboratories developing in-house isolation protocols for structurally related anthraquinone diglucosides [1].

Ethnopharmacological and Mechanistic Studies of Anthrone-Based Laxative Activity

Cascaroside A is the prototypical anthrone diglucoside for studying the mechanism of stimulant laxative action mediated by hydroxyanthracene glycosides. The compound undergoes enzymatic hydrolysis by colonic bacteria to release aloe-emodin anthrone, the active metabolite that stimulates peristalsis via interaction with nerve cells in the colon wall [1]. Its structural classification as an anthrone (rather than oxanthrone) makes it particularly relevant for investigating the oxidation-dependent pharmacology that underlies traditional storage requirements for cascara bark (one-year aging to oxidize anthrones to milder oxanthrones) [2]. Researchers requiring a well-characterized, commercially available anthrone diglucoside with established metabolic fate select cascaroside A over other anthraquinone derivatives due to its availability as a certified reference standard and its documented conversion pathway to aloe-emodin .

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